molecular formula C19H22N4O2 B7499423 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide

2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide

Cat. No. B7499423
M. Wt: 338.4 g/mol
InChI Key: LHRRRQUMXXANCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide is not fully understood. However, studies suggest that it acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, which are both implicated in the regulation of mood, cognition, and behavior. It is thought that the compound's activity at these receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide has a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide in lab experiments is its high affinity for dopamine D2 and serotonin 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the compound's mechanism of action and to determine its efficacy in treating these conditions. Additionally, there is potential for the development of new drugs based on the structure of 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide, which may have improved therapeutic properties. Further research in this area may lead to the development of new drugs for the treatment of a variety of conditions.

Synthesis Methods

The synthesis of 2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide involves the reaction of 2-methylbenzoic acid with 5-methyl-2-pyrazinecarboxylic acid chloride, followed by the addition of piperidine and subsequent acylation with benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential antipsychotic agent, with studies indicating that it has a high affinity for dopamine D2 and serotonin 5-HT2A receptors. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-N-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-5-3-4-6-16(13)18(24)22-15-7-9-23(10-8-15)19(25)17-12-20-14(2)11-21-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRRQUMXXANCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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